molecular formula C7H4F4O2 B13137707 5-Fluoro-2-(trifluoromethoxy)phenol

5-Fluoro-2-(trifluoromethoxy)phenol

Cat. No.: B13137707
M. Wt: 196.10 g/mol
InChI Key: MCDADXAFWZCUOK-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethoxy)phenol is a fluorinated phenolic compound characterized by a fluorine atom at the 5-position and a trifluoromethoxy (-OCF₃) group at the 2-position of the benzene ring (Figure 1). The trifluoromethoxy group is a strong electron-withdrawing substituent, enhancing the acidity of the phenolic hydroxyl group (pKa ≈ 7–8) compared to unsubstituted phenol (pKa ≈ 10) . This compound is primarily utilized in pharmaceutical and agrochemical research, serving as a precursor for synthesizing bioactive molecules, such as acetylcholinesterase inhibitors and neuroprotective agents . Commercial sources like Biopharmacule Speciality Chemicals list it with >95% purity, highlighting its industrial relevance .

Properties

Molecular Formula

C7H4F4O2

Molecular Weight

196.10 g/mol

IUPAC Name

5-fluoro-2-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H4F4O2/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3,12H

InChI Key

MCDADXAFWZCUOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)O)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(trifluoromethoxy)phenol typically involves the introduction of the trifluoromethoxy group and the fluorine atom onto the phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable phenol derivative is reacted with a trifluoromethoxy reagent under specific conditions. For example, the reaction of 2-fluoro-5-nitrophenol with trifluoromethoxybenzene in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The fluorine and trifluoromethoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

5-Fluoro-2-(trifluoromethoxy)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
5-Fluoro-2-(trifluoromethoxy)phenol -F (5), -OCF₃ (2) 212.10 High acidity; precursor for neuroprotective agents
4-(Trifluoromethoxy)phenol -OCF₃ (4) 178.10 Lower acidity (pKa ≈ 8.5); used in polymer synthesis
5-Nitro-2-(trifluoromethoxy)phenol -NO₂ (5), -OCF₃ (2) 223.11 Enhanced acidity (pKa ≈ 5–6); potential herbicide intermediate
5-Fluoro-2-(trifluoromethyl)phenol -F (5), -CF₃ (2) 196.12 Higher lipophilicity; antiviral applications
3-(5-Fluoro-2-hydroxyphenyl)phenol -F (5), -OH (2, 3) 204.20 Bidentate chelator; metal-binding applications

Key Observations:

  • Substituent Position: Moving the -OCF₃ group from the 2-position (target compound) to the 4-position (4-(Trifluoromethoxy)phenol) reduces steric hindrance but diminishes electronic effects on the hydroxyl group, leading to lower acidity .
  • Electron-Withdrawing Groups: The nitro (-NO₂) group in 5-Nitro-2-(trifluoromethoxy)phenol further increases acidity (pKa ~5–6) compared to the target compound (pKa ~7–8), making it more reactive in electrophilic substitutions .
  • Lipophilicity: Replacing -OCF₃ with -CF₃ (as in 5-Fluoro-2-(trifluoromethyl)phenol) increases logP by ~0.5 units, enhancing membrane permeability but reducing water solubility .

Physicochemical Properties

  • Acidity: The target compound’s -OCF₃ group lowers the pKa of the hydroxyl group to ~7–8, making it more acidic than 4-(Trifluoromethoxy)phenol (pKa ~8.5) .
  • Thermal Stability: Trifluoromethoxy-substituted phenols generally decompose above 200°C, whereas nitro-substituted analogs (e.g., 5-Nitro-2-(trifluoromethoxy)phenol) are less stable due to nitro group lability .
  • Synthetic Accessibility: The target compound is commercially available at >95% purity , while 4-(Trifluoromethoxy)phenol is synthesized via Ullmann coupling with yields >80% .

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